molecular formula C19H21NO4S3 B6506792 N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 1421513-96-3

N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6506792
CAS No.: 1421513-96-3
M. Wt: 423.6 g/mol
InChI Key: PJLKDFDPYFSRQT-UHFFFAOYSA-N
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Description

N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21NO4S3 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.06327167 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-12-9-15(24-3)18(10-13(12)2)27(22,23)20-11-14-6-7-17(26-14)19(21)16-5-4-8-25-16/h4-10,19-21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLKDFDPYFSRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its unique thiophene core structure and various functional groups. This compound is categorized under sulfonamides, which are recognized for their antibacterial properties. The exploration of its biological activity is critical for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N2O3SC_{19}H_{15}N_{2}O_{3}S, with a molecular weight of approximately 349.5 g/mol. The presence of thiophene rings enhances its stability and electronic properties, making it a candidate for various biological interactions.

Key Molecular Data

PropertyValue
Molecular FormulaC19H15N2O3SC_{19}H_{15}N_{2}O_{3}S
Molecular Weight349.5 g/mol
Functional GroupsHydroxy, Sulfonamide
Core StructureThiophene

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action may involve the inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamides.

Anticancer Activity

Recent research has indicated potential anticancer properties of compounds with similar structures. For instance, studies on related thiophene-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation at low concentrations. The specific binding interactions and affinities with target proteins need further elucidation to confirm similar effects for this compound.

The biological mechanisms through which this compound exerts its effects are not yet fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways related to bacterial growth and cancer cell proliferation.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that compounds with structural similarities to this compound showed significant antibacterial activity against ESKAPE pathogens.
  • Anticancer Potential : Another investigation into related thiophene derivatives indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that further research could reveal similar benefits for this compound.
  • Mechanistic Insights : Research focusing on the binding affinity of sulfonamides to bacterial enzymes has provided insights into how modifications in the chemical structure can enhance or diminish biological activity.

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